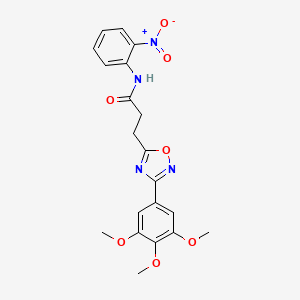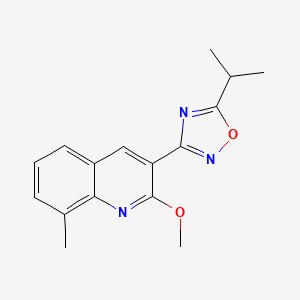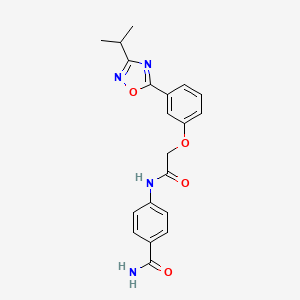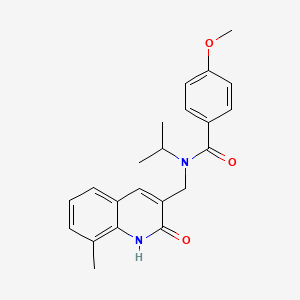
N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has been studied for its potential applications in scientific research. NTO is a member of the oxadiazole family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is thought to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor has been implicated in a variety of cellular processes, including calcium signaling, oxidative stress, and apoptosis. By modulating the activity of this receptor, this compound may have a range of effects on cellular function and signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects, including the inhibition of calcium influx into cells, the modulation of ion channel function, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, including:
1. Further elucidation of the mechanism of action of this compound, including its effects on downstream signaling pathways and cellular processes.
2. Investigation of the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and cancer.
3. Development of more potent analogs of this compound that may have improved efficacy and specificity for the sigma-1 receptor.
4. Exploration of the potential applications of this compound in the development of new diagnostic tools for the detection of sigma-1 receptor activity in vivo.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for the sigma-1 receptor and its range of biochemical and physiological effects make it a promising candidate for further investigation in a variety of fields.
Métodos De Síntesis
The synthesis of N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process that begins with the preparation of 3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-nitroaniline in the presence of a base to yield this compound.
Aplicaciones Científicas De Investigación
N-(2-nitrophenyl)-3-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In particular, this compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a range of cellular processes, including ion channel regulation, protein trafficking, and cell survival.
Propiedades
IUPAC Name |
N-(2-nitrophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O7/c1-28-15-10-12(11-16(29-2)19(15)30-3)20-22-18(31-23-20)9-8-17(25)21-13-6-4-5-7-14(13)24(26)27/h4-7,10-11H,8-9H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOXNXWDWKWNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)

![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)

